molecular formula C5H12ClNO B6359732 (R)-3-Methylpyrrolidin-3-ol hydrochloride CAS No. 1956436-45-5

(R)-3-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B6359732
CAS No.: 1956436-45-5
M. Wt: 137.61 g/mol
InChI Key: ZDVCDFWGMDLBMU-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-Methylpyrrolidine.

    Hydroxylation: The next step involves the introduction of a hydroxyl group at the 3-position of the pyrrolidine ring. This can be achieved through various hydroxylation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Methylpyrrolidin-3-ol hydrochloride is often carried out using large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylpyrrolidin-3-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted pyrrolidine derivatives.

Scientific Research Applications

®-3-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the hydroxyl group.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.

Uniqueness

®-3-Methylpyrrolidin-3-ol hydrochloride is unique due to its chiral center and the presence of a hydroxyl group, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3R)-3-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCDFWGMDLBMU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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